
2-Chloro-3-(trifluoromethyl)aniline
Overview
Description
2-Chloro-3-(trifluoromethyl)aniline (CAS 62476-58-8) is a halogenated aromatic amine with the molecular formula C₇H₅ClF₃N and a molecular weight of 195.57 g/mol . It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. For example, it is used to synthesize 2,4-dichloro-3-(trifluoromethyl)aniline, a precursor for Notum inhibitors, via chlorination with N-chlorosuccinimide (NCS) . The compound is characterized by moderate toxicity (H302, H315, H319, H335) and requires storage under inert, dark conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method involves the amination of 2-chloro-3-(trifluoromethyl)nitrobenzene. This process typically requires a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to convert the nitro group to an amino group.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2-chloro-3-(trifluoromethyl)nitrobenzene using a catalyst like palladium on carbon under hydrogen gas.
Industrial Production Methods:
Nitration and Reduction: Industrially, 2-chloro-3-(trifluoromethyl)aniline can be produced by first nitrating 2-chloro-3-(trifluoromethyl)benzene to form the nitro compound, followed by reduction to the amine.
Amination of Halogenated Precursors: Another industrial method involves the direct amination of halogenated precursors using ammonia or amines under high temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-3-(trifluoromethyl)aniline can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form various derivatives, including the corresponding aniline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-hydroxy-3-(trifluoromethyl)aniline, 2-alkoxy-3-(trifluoromethyl)aniline, etc.
Oxidation Products: Products can include 2-chloro-3-(trifluoromethyl)nitrosoaniline or 2-chloro-3-(trifluoromethyl)nitroaniline.
Reduction Products: Products can include various reduced forms of the aniline derivative.
Scientific Research Applications
Organic Synthesis
2-Chloro-3-(trifluoromethyl)aniline serves as an important intermediate in organic synthesis. Its trifluoromethyl group significantly enhances the compound's reactivity and selectivity in various chemical reactions.
Reactions Involving this compound
- Nucleophilic Aromatic Substitution (S_NAr) : The presence of the trifluoromethyl group can influence the reactivity and regioselectivity of nucleophilic aromatic substitution reactions. This property is useful in synthesizing complex organic molecules .
- Reimer-Tiemann Reaction : This reaction allows for the conversion of aniline derivatives into salicylaldehyde derivatives, which are valuable in pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound has potential applications in drug development due to its biological activity. It can act as a precursor for the synthesis of various pharmaceutical agents.
Case Studies
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds demonstrate efficacy against various bacterial strains .
- Anti-inflammatory Agents : Some derivatives have been explored for their anti-inflammatory effects, making them candidates for further development in treating inflammatory diseases .
Materials Science
In materials science, this compound is utilized as a building block for creating functional materials.
Applications in Polymer Chemistry
- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability and chemical resistance. This property is particularly beneficial for applications in coatings and adhesives .
Analytical Chemistry
The compound is also used in analytical applications due to its distinct spectral characteristics.
Spectroscopic Techniques
- NMR Spectroscopy : The unique chemical environment around the fluorine atoms allows for detailed analysis using NMR spectroscopy, aiding in the structural elucidation of synthesized compounds .
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Intermediate for nucleophilic aromatic substitution and Reimer-Tiemann reaction |
Medicinal Chemistry | Potential antimicrobial and anti-inflammatory agents |
Materials Science | Building block for fluorinated polymers with enhanced properties |
Analytical Chemistry | Utilized in spectroscopic techniques for structural analysis |
Mechanism of Action
The mechanism of action of 2-chloro-3-(trifluoromethyl)aniline depends on its specific application. In drug development, the trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of the molecule, which can improve its bioavailability and efficacy. The chloro group can influence the binding affinity of the compound to its molecular targets, such as enzymes or receptors, by participating in halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Positional isomers differ in the substitution pattern of chlorine and trifluoromethyl (-CF₃) groups on the benzene ring. These variations significantly influence reactivity, biological activity, and physicochemical properties.
Key Findings :
- Ortho Effect : Substitution at the ortho position (C2) reduces basicity due to steric hindrance and electronic effects, as seen in 2-(trifluoromethyl)aniline derivatives, which exhibit higher biological activity than meta-substituted analogs .
- Synthetic Utility : Chlorination of This compound yields 4-Chloro-3-(trifluoromethyl)aniline , a critical intermediate in large-scale syntheses .
Functional Group Variants
Modifications such as nitro (-NO₂) or methoxy (-OCH₃) groups alter electronic properties and applications.
Key Findings :
- Nitro Derivatives: 4-Nitro-3-(trifluoromethyl)aniline releases nitric oxide (NO) under light irradiation, making it valuable in photodynamic therapy. Its photoproducts show low cytotoxicity .
Agrochemical Derivatives
Trifluoromethylanilines are pivotal in developing herbicides and fungicides.
Key Findings :
- Trifluralin: A canonical dinitroaniline herbicide, highlighting the agrochemical relevance of trifluoromethylaniline scaffolds .
Biological Activity
2-Chloro-3-(trifluoromethyl)aniline is an aromatic compound characterized by a chloro group and a trifluoromethyl group attached to an aniline structure. Its unique electronic properties, primarily due to the electron-withdrawing nature of the trifluoromethyl group, significantly influence its reactivity and biological activity. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
- Chemical Formula : C7H5ClF3N
- Molecular Weight : 201.57 g/mol
- Appearance : Colorless to pale yellow liquid or solid
The biological activity of this compound has been investigated across several contexts, particularly its antimicrobial properties and potential applications in medicinal chemistry. The compound acts primarily through:
- Interaction with Enzymes : It may inhibit or activate various enzymes, impacting biochemical pathways.
- Cell Signaling Modulation : Its involvement in cellular signaling pathways suggests a role in influencing gene expression and cellular metabolism.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Biological Activity | Description |
---|---|
Antimicrobial | Exhibits properties against various microbial strains. |
Analgesic Potential | Serves as an intermediate in synthesizing analgesic compounds like flunixin. |
Neuroactive Properties | Potential effects on NMDA receptor interactions, linked to neurodegenerative disorders. |
Case Studies and Research Findings
- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
- Neuropharmacological Effects : Research indicates that this compound may influence neuropharmacological pathways by interacting with NMDA receptors. This interaction is crucial in understanding its potential role in treating neurodegenerative diseases such as Alzheimer's and epilepsy .
- Synthesis of Analgesics : The compound is a key intermediate in the synthesis of flunixin meglumine, an analgesic used in veterinary medicine. Its role in this synthesis underscores its importance in pharmaceutical applications .
Dosage Effects
The effects of this compound vary significantly with dosage levels:
- Low Doses : May exhibit beneficial effects, including antimicrobial and analgesic properties.
- High Doses : Potentially toxic effects have been observed, necessitating careful dosage regulation in therapeutic applications .
Molecular Mechanisms
The molecular mechanisms underlying the biological activities of this compound include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized for scalability and purity?
- Methodological Answer : The compound is synthesized via chlorination of 3-(trifluoromethyl)aniline using N-chlorosuccinimide (NCS) in acetonitrile at 60°C for 16 hours. Key steps include:
- Reagent Ratios : Use 1.1 equivalents of NCS to ensure complete conversion while minimizing side products .
- Solvent Selection : Acetonitrile optimizes solubility and reaction kinetics. Post-reaction, the mixture is concentrated and triturated with ethyl acetate to isolate the product .
- Purification : Column chromatography (1–10% EtOAc in hexane) removes impurities like residual starting material or 1-(2-chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole (0.2–0.34% impurity) .
Q. How can spectroscopic techniques (e.g., NMR, FTIR, LCMS) characterize this compound and identify impurities?
- Methodological Answer :
- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm substitution patterns by analyzing aromatic proton splitting (δ 6.8–7.5 ppm) and trifluoromethyl group resonance (δ -60 to -65 ppm) .
- LCMS/HPLC : Detect impurities (e.g., triazole byproducts) using reverse-phase columns (C18) with UV detection at 254 nm. Retention time and mass fragmentation (e.g., m/z 195.57 for the parent ion) validate purity .
- FTIR : Identify amine N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to volatility and odor .
- Waste Disposal : Segregate halogenated waste for incineration to avoid environmental release of trifluoromethyl byproducts .
- Emergency Measures : Immediate eye wash and decontamination with water for spills. Store in airtight containers away from acids to prevent exothermic salt formation .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) predict the vibrational spectra and electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G** basis sets to model vibrational modes and HOMO-LUMO gaps. Compare computed IR frequencies (scaled by 0.96–0.98) to experimental FTIR/Raman spectra for validation .
- Electron Density Analysis : Apply the Colle-Salvetti correlation-energy formula to map local kinetic-energy density and predict reactivity at the amine and chloro positions .
Q. How do chloro and trifluoromethyl substituents influence regioselectivity in derivatization reactions (e.g., triazole synthesis)?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amine. Chloro substituents further enhance this effect .
- Kinetic Studies : Monitor reaction progress (e.g., triazole formation via Sakai-Clark method) using <sup>19</sup>F NMR to track fluorine environment changes. Optimize catalyst loading (e.g., Ni) to reduce side reactions .
Q. How can contradictory data on reaction byproducts be resolved during large-scale synthesis?
- Methodological Answer :
- Impurity Profiling : Use LCMS to identify trace byproducts (e.g., triazole derivatives). Adjust NCS stoichiometry or reaction time to minimize their formation .
- Scale-Up Adjustments : Pilot reactions in acetonitrile at varying temperatures (50–70°C) reveal optimal conditions for yield (≥95%) and purity (≥99.6%) .
- Cross-Validation : Compare spectroscopic data with structurally similar compounds (e.g., 4-chloro-3-(trifluoromethyl)aniline) to confirm assignments .
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXOMMTWPMQFDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407243 | |
Record name | 2-chloro-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62476-58-8 | |
Record name | 2-chloro-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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